molecular formula C30H29N5O3 B12146134 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12146134
M. Wt: 507.6 g/mol
InChI Key: CFTXGNACDRTOEX-UHFFFAOYSA-N
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Description

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the imino group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its pharmacological effects.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound’s unique properties are leveraged for the development of advanced materials, including polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism by which 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by forming a stable complex, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-7-[2-(4-hydroxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-7-[2-(4-chlorophenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substituents and the resulting electronic and steric effects. These features influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different substituents.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H29N5O3

Molecular Weight

507.6 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H29N5O3/c1-19-6-8-22(9-7-19)18-32-29(36)24-17-25-28(33-27-20(2)5-4-15-35(27)30(25)37)34(26(24)31)16-14-21-10-12-23(38-3)13-11-21/h4-13,15,17,31H,14,16,18H2,1-3H3,(H,32,36)

InChI Key

CFTXGNACDRTOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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